4-(4-Fluorophenyl)-butyramide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H12FNO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H2,12,13) |
InChI Key |
RWROWIBQRHIUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)N)F |
Origin of Product |
United States |
Synthesis Methodologies and Chemical Transformations
Diverse Synthetic Routes for 4-(4-Fluorophenyl)-butyramide and Analogues
The construction of the this compound scaffold can be achieved through several synthetic paradigms, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.
Multi-component One-Pot Synthesis Approaches
Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single operation, thereby reducing waste, saving time, and minimizing operational complexity. nih.govbeilstein-journals.orgresearchgate.net The synthesis of this compound can be envisioned through a multi-component, one-pot method, which streamlines the manufacturing process. Such an approach could involve the convergent assembly of a 4-fluorophenyl-containing fragment, a C4-building block, and an amine source in a single reaction vessel. This strategy is prized for its high atom economy and operational simplicity. nih.gov
Multi-Step Synthesis Strategies
Traditional multi-step synthesis provides a robust and well-controlled approach to this compound and its analogs. mit.edusyrris.jp These linear sequences involve the sequential formation of bonds and functional group transformations, with isolation and purification of intermediates at each stage.
A common multi-step approach involves the formation of the amide bond as a key step. For instance, an analog, N-(4-Fluorophenyl)-3-phenylpropanamide, has been synthesized by the direct coupling of 4-fluoroaniline with hydrocinnamic acid. This reaction exemplifies a typical amide bond formation strategy that is central to many multi-step syntheses in organic chemistry. acs.orgwhiterose.ac.uk Continuous flow technologies are also being integrated into multi-step syntheses to enhance efficiency, safety, and scalability by combining multiple reaction and purification steps into a single continuous operation. umontreal.canih.govnih.gov
Table 1: Example of a Multi-Step Synthesis Approach for a 4-(4-Fluorophenyl)-amide Analog
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-fluoroaniline, Hydrocinnamic acid | Amide coupling agents (e.g., DCC, EDC) | N-(4-Fluorophenyl)-3-phenylpropanamide |
Precursor-Based Synthesis (e.g., N-(4-fluorophenyl)-3-oxobutanamide)
The synthesis of the target compound can also proceed through the chemical modification of a pre-formed precursor. A notable example is the use of N-(4-fluorophenyl)-3-oxobutanamide. This intermediate is readily synthesized via the condensation of 4-fluoroaniline with ethyl acetoacetate (B1235776). nih.gov
Once formed, the β-keto group in N-(4-fluorophenyl)-3-oxobutanamide offers a versatile handle for further chemical transformations. For example, reduction of the ketone functionality would yield the corresponding secondary alcohol, and subsequent modifications could lead to the desired butyramide (B146194) structure. This precursor-based approach allows for the late-stage introduction of structural diversity. The synthesis of related N-aryl-3-oxobutanamide compounds from various anilines and ethyl acetoacetate is a well-established method. nih.govresearchgate.netresearchgate.net
Table 2: Synthesis of a Key Precursor
| Reactants | Conditions | Product |
|---|
Targeted Chemical Modifications and Derivatization Strategies
Derivatization of this compound allows for the fine-tuning of its chemical properties. Key strategies focus on the reactive sites of the molecule: the amide linkage and the fluorine-substituted aromatic ring.
Amide Bond Formation and Hydrolysis
The formation of the amide bond is a cornerstone of organic synthesis. nih.govresearchgate.net For N-aryl amides like this compound, this is typically achieved by coupling a carboxylic acid (or its activated derivative, such as an acyl chloride) with an aniline (B41778). acs.org A plethora of coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions. organic-chemistry.org
Conversely, the hydrolysis of the amide bond can be accomplished under acidic or basic conditions to regenerate the constituent carboxylic acid and amine. This reaction, while often considered a degradation pathway, can be a deliberate synthetic step to unmask functional groups.
Nucleophilic Substitution Reactions Involving the Fluorine Atom
The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). Although halogens are typically good leaving groups, the reactivity in SNAr reactions follows the order F > Cl > Br > I, which is inverse to the trend observed in SN2 reactions. youtube.com
This enhanced reactivity of the fluoro-substituent is attributed to two main factors:
High Electronegativity : Fluorine's strong inductive electron-withdrawing effect polarizes the C-F bond and increases the electrophilicity of the carbon atom attached to it (the ipso-carbon), making it more susceptible to nucleophilic attack. youtube.com
Stabilization of the Intermediate : The rate-determining step in an SNAr reaction is the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The highly electronegative fluorine atom effectively stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of the reaction. nih.gov
This reactivity allows for the displacement of the fluorine atom by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a powerful method for the synthesis of diverse derivatives. researchgate.netresearchgate.netbeilstein-journals.org
Table 3: Reactivity of Halogens in Nucleophilic Aromatic Substitution (SNAr)
| Halogen | Relative Reactivity | Rationale |
|---|---|---|
| F | Highest | Strong inductive effect stabilizes the Meisenheimer complex |
| Cl | High | Moderate inductive effect |
| Br | Moderate | Weaker inductive effect |
Oxidation and Reduction Protocols
The chemical reactivity of this compound allows for various transformations at its functional groups. While specific oxidation protocols for this compound are not extensively detailed in the provided research, general principles of organic chemistry suggest that the aromatic ring or the aliphatic chain could be targeted under specific conditions. For instance, the replacement of amino substituents in similar triaminoaryl scaffolds with alkyl groups has been explored to improve oxidation resistance and reduce the formation of reactive quinone diimine metabolites. researchgate.net
In contrast, reduction protocols for structurally related compounds are documented. The stereoselective reduction of ketones, which are precursors to the corresponding alcohols, has been achieved using various microorganisms. For example, the reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one to its corresponding (R)-(+)-alcohol or (S)-(-)-alcohol can be accomplished with high yield and optical purity using specific strains of yeast and bacteria. nih.gov These chiral alcohols are valuable intermediates in chemical synthesis. nih.gov A similar microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)]butan-1-one has also been demonstrated, achieving a reaction yield of 98% and an optical purity of 99.4% for the (R)-(+)-alcohol using Mortierella ramanniana. nih.gov
| Substrate | Microorganism | Product | Enantiomeric Form | Reference |
|---|---|---|---|---|
| 4-chloro-1-(4-fluorophenyl)butan-1-one | Hansenula polymorpha | (R)-(+)-4-chloro-1-(4-fluorophenyl)butan-1-ol | (R)-(+) | nih.gov |
| 4-chloro-1-(4-fluorophenyl)butan-1-one | Lactobacillus kefir | (S)-(-)-4-chloro-1-(4-fluorophenyl)butan-1-ol | (S)-(-) | nih.gov |
| 1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)]butan-1-one | Mortierella ramanniana | (R)-(+)-1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)]butan-1-ol | (R)-(+) | nih.gov |
| 1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)]butan-1-one | Pullularia pullulans | (S)-(-)-1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)]butan-1-ol | (S)-(-) | nih.gov |
Derivatization for Enhanced Research Utility
Derivatization, the process of chemically modifying a compound, is a critical tool for enhancing the analytical detection and modulating the biological properties of molecules like this compound.
Strategies for Analytical Performance Enhancement
To improve the detection of amides in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), various derivatization strategies can be employed. sdiarticle4.com These methods typically involve reacting the amide with a reagent that introduces a chromophore or fluorophore for UV or fluorescence detection, respectively. sdiarticle4.com
For the analysis of butyramide in water samples, a sensitive GC-MS method has been developed based on derivatization with 9-xanthydrol. researchgate.net This pre-column derivatization allows for the detection of trace levels of the analyte, with detection limits as low as 0.03 μg/L. researchgate.net Other common derivatizing reagents for functional groups like amines, which can be formed from the hydrolysis of amides, include 1-dimethylaminonapthalene-5-sulfonyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) for fluorescence detection, and benzoyl chloride for UV detection. sdiarticle4.com The choice of reagent depends on the analytical method and the desired sensitivity.
| Analyte Class | Derivatizing Reagent | Analytical Technique | Purpose | Reference |
|---|---|---|---|---|
| Butyramide | 9-xanthydrol | GC-MS | Enhance sensitivity for trace analysis | researchgate.net |
| Primary/Secondary Amines | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC | Introduce a fluorophore for fluorescence detection | sdiarticle4.com |
| Primary/Secondary Amines | 1-dimethylaminonapthalene-5-sulfonyl chloride (DNS-Cl) | HPLC | Introduce a fluorophore for fluorescence detection | sdiarticle4.com |
| Polyamines | Benzoyl chloride | RP-HPLC | Introduce a chromophore for UV detection | sdiarticle4.com |
Derivatization for Modulating Biological Activities
Chemical modification of a parent compound is a cornerstone of drug discovery, aiming to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov Derivatives of amides and compounds containing the N-(4-fluorophenyl) moiety have been synthesized to explore a wide range of biological activities.
For instance, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole have been synthesized and evaluated for their fungicidal and insecticidal activities. mdpi.com In these syntheses, a key step involves the aminolysis of a benzoic acid intermediate with an appropriate amine, such as 4-fluoroaniline, to form the final benzamide product. mdpi.com Similarly, a series of N-(4-fluorophenyl)benzamide derivatives containing a pyrazole ring were designed and showed notable insecticidal activity. nih.gov
Furthermore, derivatives of 4-(2-acetoxybenzoylamino) butyramide have been synthesized and found to exhibit significant antiepileptic activities. nih.gov In another study, 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives were created as potent cholinesterase inhibitors, demonstrating that modifications to the amide portion of the molecule can significantly influence its biological target. nih.gov These examples underscore the strategy of using the this compound scaffold as a starting point for developing new therapeutic agents.
| Core Structure/Derivative | Modification Strategy | Target Biological Activity | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)benzamides | Substitution with pyridine-linked 1,2,4-oxadiazole | Fungicidal, Insecticidal | mdpi.com |
| N-(4-fluorophenyl)benzamides | Substitution with pyrazole-linked 1,2,4-oxadiazole | Insecticidal | nih.gov |
| 4-(2-acetoxybenzoylamino) butyramide derivatives | Introduction of various heterocyclic moieties | Antiepileptic | nih.gov |
| 4-fluoro-benzamide derivatives | Condensation with 9-aminoalkyl-tetrahydroacridines | Cholinesterase Inhibition | nih.gov |
Structure Activity Relationship Sar Investigations
Impact of the 4-Fluorophenyl Moiety on Molecular Activity
The 4-fluorophenyl group is a crucial component that significantly influences the molecular activity of this class of compounds. The presence and position of the fluorine atom on the phenyl ring can dramatically alter the compound's electronic properties, lipophilicity, and binding interactions with biological targets. ontosight.ai
In studies of quorum sensing (QS) inhibitors, the introduction of a fluorine atom at the para-position of the phenyl ring has been shown to be advantageous. For instance, in a series of N-phenethylamides, the 4-fluoro derivative demonstrated a nearly six-fold improvement in inhibitory activity against the marine pathogen Vibrio harveyi when compared to the non-substituted analog. mdpi.com This enhancement is often attributed to the electron-withdrawing nature of the fluorine atom, a feature that has been noted in other quorum sensing inhibitors to improve activity. mdpi.com
Similarly, in the context of HIV integrase (IN) inhibitors, the p-fluorophenyl feature is considered important. It is suggested that this moiety can penetrate the active site pocket of the enzyme, which is vacated by the 3' adenine (B156593) of the viral DNA, and establish more favorable π-stacking interactions with a nucleotide base. scholarsresearchlibrary.com In the realm of fentanyl analogs, where the N-(4-fluorophenyl)butyramide substructure is present in para-fluorobutyrylfentanyl, this compound showed potent antinociceptive effects, although it was less potent than fentanyl itself. nih.gov The specific placement of the fluorine at the para-position appears to be key, as moving it to other positions (ortho or meta) on the N-phenyl ring results in different potency profiles for antinociception and respiratory depression. nih.gov
Structural Modifications of the Butyramide (B146194) Chain and Their Functional Correlates
Alterations to the butyramide chain, which connects the phenyl ring to the amide group, are pivotal in defining the biological function of these molecules. Modifications in chain length and rigidity can lead to significant changes in potency and efficacy.
In the context of fentanyl-related compounds, the length of the N-acyl chain directly impacts opioid receptor-mediated effects. SAR studies show a clear relationship between chain length and in vivo activity. For instance, when the butyramide (a four-carbon chain) in butyrylfentanyl is extended to a pentanamide (B147674) (valerylfentanyl, five carbons) or a hexanamide (B146200) (hexanoylfentanyl, six carbons), there is a corresponding decrease in antinociceptive potency. nih.govnih.gov This suggests that the four-carbon butyramide chain may be optimal for fitting into the binding pocket of the mu-opioid receptor in this specific scaffold.
In other applications, such as quorum sensing inhibition, modifications to the chain length on either side of the amide bond have been explored. nih.gov For example, in a series of diphenyl motif analogs, increasing the linker by a single carbon (from n=2 to n=3 in the acyl chain) proved to be detrimental to the potency against V. harveyi. mdpi.com These findings underscore that the length and conformation of the butyramide chain are critical determinants of biological activity, likely by ensuring the correct orientation and distance between key pharmacophoric elements for optimal target engagement.
Substituent Effects on Bioactivity Profiles
The bioactivity of 4-(4-fluorophenyl)-butyramide analogs can be finely tuned by introducing various substituents on the aromatic ring or the aliphatic chain. These modifications can alter the compound's steric and electronic properties, as well as its hydrogen bonding capabilities, leading to diverse biological outcomes.
Previous research has consistently shown that electron-withdrawing groups in the para position of the phenyl ring often enhance activity. mdpi.com A comparative study of quorum sensing inhibitors evaluated the effects of an electron-withdrawing fluorine atom versus an electron-donating methoxy (B1213986) group. The 4-fluoro derivative showed a significantly greater improvement in inhibition against V. harveyi compared to the 4-methoxy analog. mdpi.com However, the effect of substituents can be target-specific. For example, replacing the methoxy group with a hydroxyl group was detrimental for activity against V. harveyi but improved activity against E. coli, suggesting a variable role for hydrogen bonding in binding to different Lux-R type receptors. mdpi.com
Drastic changes in activity were observed with bulkier substituents. The replacement of the fluorine on the amide phenyl ring with an iodine atom or the inclusion of a para-bromine atom on the acyl phenyl ring completely abrogated activity against three different bacterial sensor strains, indicating a potential steric clash or an unfavorable electronic effect. mdpi.com
In a different chemical scaffold, N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, a range of substituents on a second phenyl ring at the 4-position of the pyrimidine (B1678525) ring were tested for HIV-1 integrase inhibition. The results showed that chloro-substituents and certain electron-donating groups led to significant activity. scholarsresearchlibrary.com
The following table summarizes the effects of various substituents on the bioactivity of related analogs.
| Compound/Analog Series | Substituent | Position | Observed Effect on Bioactivity | Reference |
| N-phenethylamide Analogs | 4-Fluoro | Phenyl Ring | Nearly 6-fold improved inhibition (V. harveyi) vs. non-substituted. | mdpi.com |
| N-phenethylamide Analogs | 4-Methoxy | Phenyl Ring | Less than 2-fold improved potency (V. harveyi) vs. non-substituted. | mdpi.com |
| N-phenethylamide Analogs | Iodine | Amide Phenyl Ring | Abrogated activity. | mdpi.com |
| N-phenethylamide Analogs | 4-Bromo | Acyl Phenyl Ring | Abrogated activity. | mdpi.com |
| N-phenethylamide Analogs | Hydroxyl | Phenyl Ring | Detrimental for V. harveyi, improved for E. coli. | mdpi.com |
| Tetrahydropyrimidine (B8763341) Carboxamides | o-Chloro | 4-Phenyl Ring | Significant HIV-1 IN inhibitory activity (IC50 = 4.01 µM). | scholarsresearchlibrary.com |
| Tetrahydropyrimidine Carboxamides | p-Chloro | 4-Phenyl Ring | Significant HIV-1 IN inhibitory activity (IC50 = 0.65 µM). | scholarsresearchlibrary.com |
| Tetrahydropyrimidine Carboxamides | 4-Hydroxy-3-ethoxy | 4-Phenyl Ring | Significant HIV-1 IN inhibitory activity (IC50 = 1.91 µM). | scholarsresearchlibrary.com |
| Tetrahydropyrimidine Carboxamides | 3,4,5-Trimethoxy | 4-Phenyl Ring | Drastically reduced inhibitory activity. | scholarsresearchlibrary.com |
| Butyrylfentanyl Analogs | 4-Methoxy | N-Phenyl Ring | Less potent for antinociception than 4-fluoro analog. | nih.gov |
Scaffold Modifications and Their Influence on Target Interactions
Moving beyond simple substitutions, modifications to the core scaffold of this compound have been explored to develop agents with novel or improved biological activities. These changes can fundamentally alter the way a molecule interacts with its biological target.
One approach involves replacing parts of the core structure. In quorum sensing inhibitors, replacing a phenethylamine (B48288) group with aniline (B41778) yielded an analog with potent activity against three different reporter strains. mdpi.com This suggests that the core scaffold is amenable to significant modification to optimize activity against specific biological systems.
Another strategy is to incorporate the N-(4-fluorophenyl)-amide moiety into a more complex heterocyclic system. For example, a series of N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated as HIV-1 integrase inhibitors. scholarsresearchlibrary.com In this case, the tetrahydropyrimidine ring serves as a new scaffold, with the N-(4-fluorophenyl)carboxamide portion acting as a key pharmacophore that interacts with the target enzyme. Similarly, attaching the N-(4-fluorophenyl)carboxamide to a 4-hydroxy-2-quinolinone scaffold has been investigated to create novel anti-inflammatory agents. mdpi.com
In the development of novel analgesics, the N-acyl chain, in this case a butyramide, has been used as a linker to attach an aromatic ring to the basic nitrogen of a (−)-cis-N-normetazocine skeleton. mdpi.com This work aimed to expand the SAR of opioid ligands by modifying the N-substituent, demonstrating how the butyramide structure can serve as a versatile component in building multi-target agents. These examples of scaffold hopping and modification highlight a key strategy in medicinal chemistry to discover new lead compounds by leveraging the known advantageous properties of a specific chemical fragment like N-(4-fluorophenyl)-butyramide.
Mechanistic Explorations of Biological and Chemical Actions
Elucidation of Enzymatic Interactions and Modulation Mechanisms
The structural motifs within 4-(4-fluorophenyl)-butyramide, namely the fluorophenyl group and the butyramide (B146194) side chain, are found in various biologically active molecules. Studies on these related compounds provide insight into the potential enzymatic interactions of this compound itself.
The inhibitory potential of compounds structurally related to this compound has been explored against several key enzymes.
Integrase (IN): The N-(4-fluorophenyl)carboxamide moiety is a feature in a class of HIV-1 integrase inhibitors. A study on N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides revealed their ability to inhibit the strand transfer (ST) reaction catalyzed by HIV-1 integrase. scholarsresearchlibrary.com The most active compound in this series, featuring a p-chloro substitution on the phenyl ring, exhibited an IC50 value of 0.65 µM. scholarsresearchlibrary.com The mechanism of action for such inhibitors often involves binding to the integrase active site and chelating the divalent metal ions essential for catalysis. apexbt.com
Histone Deacetylase (HDAC): Butyrate (B1204436), the hydrolysis product of butyramide, is recognized as a potent inhibitor of class I and II histone deacetylases (HDACs). gsartor.org Its inhibitory action is linked to the suppression of malignant cell transformation and the promotion of apoptosis. gsartor.org In nuclear extracts from HT-29 human colon carcinoma cells, butyrate demonstrated an IC50 value of 0.09 mM. gsartor.org The butyramide functional group in the target molecule suggests a potential for HDAC inhibition, as amides can act as prodrugs for carboxylic acids like butyrate. Furthermore, other studies have identified derivatives containing a 4-fluorophenyl group, such as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), as selective inhibitors of class I HDACs, with particular potency against HDAC3 (IC50: 95.48 nM). nih.gov
Lipoxygenase (LOX): The N-(4-fluorophenyl) group has been incorporated into molecules designed as LOX inhibitors. For instance, N-(4-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide was synthesized and evaluated for its anti-inflammatory activity, which is often mediated by LOX inhibition. mdpi.com While this compound itself showed weak inhibitory activity compared to other analogs, its synthesis highlights the interest in the N-phenyl substituent with a fluoro group for potential LOX inhibition. mdpi.com Another study on 1,2,4-triazole (B32235) derivatives identified several potent 15-LOX inhibitors, demonstrating that aryl moieties are key for activity. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β): Both the butyramide and the 4-fluorophenyl moieties are found in different classes of GSK-3β inhibitors. Thieno[3,2-c]pyrazole derivatives featuring a butyramide side chain have been synthesized and evaluated as GSK-3β inhibitors. nih.gov In a separate study, novel quinoxaline (B1680401) derivatives containing a 10-(4-fluorophenyl) substituent were synthesized, with the most effective compound showing potent GSK-3β inhibition with an IC50 of 0.18 μM. semanticscholar.org
Table 1: Inhibitory Activity of Compounds Structurally Related to this compound
| Enzyme Target | Related Compound | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| HIV-1 Integrase (Strand Transfer) | 4-(4-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 0.65 µM | scholarsresearchlibrary.com |
| Histone Deacetylase (HDAC) | Butyrate | 0.09 mM | gsartor.org |
| Histone Deacetylase 3 (HDAC3) | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | 95.48 nM | nih.gov |
| Glycogen Synthase Kinase-3β (GSK-3β) | 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | 0.18 µM | semanticscholar.org |
Molecular docking studies on related compounds have provided models for how molecules containing the 4-fluorophenyl or butyramide moieties might interact with enzyme active sites.
For GSK-3β, docking studies of a potent quinoxaline inhibitor with a 4-fluorophenyl group revealed that the quinoline (B57606) nucleus of the inhibitor interacts with key amino acid residues in the binding pocket, including Leu132, Val70, and Ala83, through pi-alkyl interactions. semanticscholar.org Additionally, hydrogen bonds and other hydrophobic interactions were observed, suggesting a stable binding conformation within the active site. semanticscholar.org For thieno[3,2-c]pyrazol-3-yl)butyramide analogs, docking models show hydrogen-bonding interactions with the hinge region of the ATP binding pocket of GSK-3β. nih.gov
In the case of HIV-1 integrase inhibitors, docking simulations of N-(4-fluorophenyl)-tetrahydropyrimidine-5-carboxamides indicated that these compounds fit well within the enzyme's active site. The interactions observed included hydrogen bonds and hydrophobic contacts, which are crucial for their inhibitory effect. scholarsresearchlibrary.com
Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. frontiersin.orgmdpi.com The inhibition of QS is a promising strategy to combat bacterial infections. nih.gov Studies on analogs of the natural product 3-methyl-N-(2′-phenylethyl)-butyramide have shed light on the structural requirements for QS inhibition. nih.gov
It has been demonstrated that incorporating an aryl functionality, particularly with electron-withdrawing groups, onto the acyl side chain can produce potent QS inhibitors (QSIs). nih.gov For example, N-(4-fluorophenyl)-3-phenylpropanamide was identified as a notable QSI against the marine pathogen Vibrio harveyi, with an IC50 of 1.1 µM. nih.gov This suggests that the 4-fluorophenyl group in this compound could contribute significantly to QS inhibitory activity. The mechanism of such inhibitors often involves interfering with the binding of signaling molecules (autoinducers) to their cognate receptor proteins, thereby disrupting the signaling cascade. frontiersin.org This can be achieved by acting as competitive antagonists at the signal receptor binding site. frontiersin.org
Reaction Mechanism Studies in Synthesis and Transformation
The synthesis of N-aryl amides like this compound can be achieved through various catalytic methods, with mechanistic studies focusing on understanding the catalytic species and reaction pathways.
Nickel-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The synthesis of aryl amides can proceed via a Ni-photoredox-catalyzed reaction. Mechanistic studies have proposed an unusual Ni(0/II/III) catalytic cycle for amide arylation. escholarship.org This contrasts with the more commonly reported Ni(I/III) cycles. escholarship.orgmit.edu
The proposed Ni(0/II/III) cycle involves the following key steps:
Generation of Active Catalyst: A Ni(II) precatalyst can undergo a photochemical process to generate the active Ni(0) species. escholarship.org
Oxidative Addition: The Ni(0) catalyst reacts with an aryl halide in an oxidative addition step to form a Ni(II)-aryl intermediate. oaes.cc
Further Oxidation and Reductive Elimination: This Ni(II) species can then engage in a process involving oxidation to a high-valent Ni(III) intermediate before reductive elimination occurs to form the C-N bond and release the arylated amide product. escholarship.orgnih.gov The cycle is completed by the reduction of the resulting nickel species back to Ni(0). mit.edu
The ability of nickel to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for diverse and novel reaction pathways that are sometimes inaccessible to other metals like palladium. escholarship.orgmit.edu
Lewis acids can play a crucial role in catalyzing chemical transformations by mediating electron transfer processes. psu.edu In the context of reactions involving amides or their precursors, a Lewis acid can coordinate to a Lewis basic site on a reactant, such as a nitrogen or oxygen atom. beilstein-journals.org This coordination enhances the electron-accepting properties of the molecule, effectively lowering its reduction potential and facilitating a single-electron transfer (SET) from a suitable electron donor. psu.edunih.gov
For instance, in certain photochemical reactions, Lewis acid coordination to a substrate can dramatically lower its triplet energy, enabling triplet energy transfer from an excited photosensitizer. researchgate.net This mechanism, distinct from direct photoinduced electron transfer, involves the Lewis acid-bound substrate acting as an energy acceptor. researchgate.net Such processes highlight how Lewis acids can modulate the electronic structure of intermediates and transition states to control reaction pathways, a principle applicable to the synthesis and transformation of complex organic molecules. beilstein-journals.orgnih.gov
General Mechanisms of Interaction with Biological Targets
As there is no specific information available in the scientific literature regarding the biological targets of This compound , this section cannot be completed. Any attempt to do so would involve speculation based on the activities of structurally related but distinct compounds, which would not be scientifically rigorous.
To provide a scientifically accurate account, dedicated research would be required to:
Screen the compound against a panel of known biological targets.
Conduct binding assays to determine affinity and selectivity.
Perform functional assays to understand the downstream consequences of binding.
Utilize computational modeling to predict potential interactions.
Without such foundational research, no data tables or detailed findings on the general mechanisms of interaction of this compound with biological targets can be presented.
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. frontiersin.org This method is crucial for elucidating the binding mode and affinity of potential drug candidates, providing insights into the molecular recognition process which is driven by non-covalent interactions like hydrogen bonds, electrostatic forces, and van der Waals forces. frontiersin.org
In the context of compounds containing the 4-fluorophenylamide moiety, docking studies have been employed to explore their interactions with various biological targets. For instance, N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide (a related analog) was evaluated as a potential inhibitor of the Pseudomonas aeruginosa PqsR protein, a key regulator in quorum sensing. mdpi.com Docking simulations using AutoDock Vina predicted favorable binding affinities for this compound, although its in vitro activity was lower than some other analogs in the series. mdpi.com
Similarly, docking studies on N-(4-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide against soybean lipoxygenase (LOX) were performed to understand its inhibitory potential. mdpi.com These simulations help identify key amino acid residues in the active site that interact with the ligand, guiding further structural modifications to enhance binding. mdpi.com The process often involves preparing the protein structure (e.g., from the Protein Data Bank), optimizing the ligand's geometry, and then running the docking algorithm to generate and score various binding poses. mdpi.commdpi.com The binding energy, often expressed in kcal/mol, provides an estimate of the ligand's affinity for the target. For example, in a study of thiazole (B1198619) derivatives targeting the main protease of COVID-19, a high docking score of -8.0 kcal/mol for the co-crystallized ligand validated the docking protocol. mdpi.com
The insights from these simulations are fundamental for structure-based drug design, allowing researchers to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net
| Target Protein | Ligand/Analog | Docking Software | Key Findings | Reference |
| P. aeruginosa PqsR | N-(4-Fluorophenyl)-4-oxo-4H-chromene-2-carboxamide | AutoDock Vina | Predicted good binding affinity, though experimental results varied. | mdpi.com |
| Soybean Lipoxygenase (LOX) | N-(4-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | UCSF Chimera, Free Maestro | In silico docking revealed binding at an alternative binding site in a mode similar to the reference compound. | mdpi.com |
| COVID-19 Main Protease (Mpro) | Thiazole Derivatives | Not Specified | A co-crystallized ligand was redocked for verification, showing a high docking score (-8 kcal/mol) and H-bonds with key residues. | mdpi.com |
| Dihydrofolate reductase (DHFR) | 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Not Specified | The compound showed a strong binding affinity with a binding energy of -7.07 kcal/mol. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The underlying principle is that variations in the structural or physicochemical properties of molecules lead to predictable changes in their biological effects. nih.gov QSAR models are pivotal in drug discovery for predicting the activity of untested compounds and optimizing lead structures. mdpi.com
The development of a QSAR model involves several key steps:
Data Set Selection : A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. mdpi.com
Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can range from 2D descriptors (e.g., atom counts, connectivity indices) to 3D descriptors (e.g., molecular shape, surface properties). nih.govmdpi.com
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms like random forests, are used to create a mathematical equation linking the descriptors to the biological activity. mdpi.comfrontiersin.org
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
While specific QSAR models for 4-(4-Fluorophenyl)-butyramide are not extensively documented in the reviewed literature, studies on related fluorophenyl-containing compounds illustrate the approach. For example, a QSAR study on benzodiazepine (B76468) derivatives as anti-Alzheimer agents included complex molecules with fluorophenyl groups, demonstrating how structural features can be correlated with potent inhibitory activity. researchgate.net In another example, QSAR analysis of phenolic antioxidants showed that parameters like heat of formation and energies of molecular orbitals could be used to model antioxidant activity. nih.gov These models can then be used to estimate the potential of new compounds. nih.gov
The ultimate goal of QSAR is to guide the design of new molecules with enhanced activity by identifying the key structural attributes that positively or negatively influence the desired biological outcome. mdpi.com
| QSAR Study Subject | Key Descriptors/Parameters | Modeling Technique | Purpose of Model | Reference |
| Phenolic Antioxidants | Heat of formation (Hf), E(lumo-r), E(homo), number of OH groups. | Multiple Regression | To estimate redox potentials or antioxidant activities of new phenolic compounds. | nih.gov |
| Benzodiazepine Derivatives | Not specified | Not specified | To understand structural requirements for anti-Alzheimer activity. | researchgate.net |
| General Anti-Cancer Drugs | 2D and 3D descriptors, fingerprints. | Various (e.g., Random Forest) | To predict the biological activity of new compounds and guide drug development. | mdpi.comfrontiersin.org |
| Ovicidal 1,3-oxazoline Derivatives | Not specified | Genetic Function Approximation (GFA) | To explore the impact of substitutions on the ovicidal activity of the compounds. | mdpi.com |
Density Functional Theory (DFT) Applications in Compound Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It has become a cornerstone of computational chemistry for its accuracy in predicting molecular properties. mdpi.com DFT is widely applied in pharmaceutical sciences to analyze molecular geometries, reaction mechanisms, and electronic properties like molecular orbital energies (HOMO/LUMO), which are crucial for understanding a compound's reactivity and stability. mdpi.commdpi.com
For compounds containing the 4-fluorophenyl group, DFT calculations provide deep insights. For instance, studies on 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum (III) complexes used DFT at the B3LYP/6-31G(d) level to optimize ground state geometries and investigate their electronic structures. elsevierpure.comelsevierpure.com These calculations revealed that the aryl substituents significantly contribute to the frontier molecular orbitals (FMOs), decreasing the LUMO energy and slightly increasing the HOMO energy, which impacts the photophysical properties of the complexes. elsevierpure.com
DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface and help identify sites prone to electrophilic or nucleophilic attack. mdpi.com This information is valuable for predicting how a molecule will interact with biological targets or other chemical species. mdpi.com Theoretical studies on quinoline-4-one derivatives have used DFT to analyze reactivity, showing how different substituents alter the electronic landscape of the molecule. scirp.org Such analyses provide a theoretical foundation for understanding reaction outcomes and designing molecules with specific reactivity profiles. scirp.orgresearchgate.net
| Compound/System Studied | DFT Functional/Basis Set | Properties Investigated | Key Findings | Reference |
| 4-fluorophenyl substituted AlQ3 complexes | B3LYP/6-31G(d) | Ground state geometry, frontier molecular orbitals (FMOs). | Aryl substituents lower LUMO energy and slightly raise HOMO energy, affecting photophysical properties. | elsevierpure.comelsevierpure.com |
| Quinoline-4-one derivatives | B3LYP/6-311G(d) | Reactivity, reaction enthalpies, electrophilic/nucleophilic sites. | Identified reactive sites (C2 and C3 carbons) and analyzed the effect of substituents on reactivity. | scirp.org |
| 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) | 3LYP/6-311G(d,p) | Molecular electrostatic potential (MEP), active sites. | Identified sulfur as the active site for interactions. | mdpi.com |
| Furan (B31954) interaction with Ziegler-Natta catalyst | Not Specified | Frontier molecular orbitals (FMO), reactivity indices. | Determined that furan acts as an electron donor, potentially blocking the catalyst's active sites. | mdpi.com |
Intermolecular Interactions and Crystal Stability Analysis (e.g., Hirshfeld surface analysis)
The arrangement of molecules in a crystal lattice and the non-covalent interactions that hold them together are fundamental to a compound's physical properties, such as solubility and stability. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal packing. researchgate.net By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of close contacts between neighboring molecules. nih.gov
For N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a compound related to the herbicide flufenacet, Hirshfeld analysis was used to investigate its crystal structure. nih.gov The analysis showed that the packing is dominated by H-atom contacts, with key interactions being pairwise C—H⋯O hydrogen bonds that form molecular dimers. nih.gov These dimers were further linked by weaker C—H⋯O interactions. nih.gov
| Compound | Key Intermolecular Interactions Identified | Contribution to Packing Stability | Analysis Method | Reference |
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | C—H⋯O hydrogen bonds, O⋯π contacts. | Formation of inversion-related dimers, stabilized by hydrogen bonds and O⋯π contacts. | Hirshfeld Surface Analysis, X-ray Diffraction | nih.gov |
| tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | Weak C—H⋯O hydrogen bonds, C—H⋯π interactions. | Directional interactions contributing to the overall crystal packing. | Hirshfeld Surface Analysis, Fingerprint Analysis | nih.gov |
| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | N–H⋯O, N–H⋯F, C–H⋯F, π-π interactions. | Formation of inversion dimers via N–H⋯O bonds and further linkage into a sheet-like structure. | Hirshfeld Surface Analysis, X-ray Diffraction | mdpi.com |
| (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | Cl···H (13.8%), C···C (12.7%), Cl···Cl (12.4%), F···H (10.2%). | A combination of various halogen and hydrogen contacts stabilizes the structure. | Hirshfeld Surface Analysis, Fingerprint Plots | najah.edu |
In Silico Approaches to Compound Design and Optimization
In silico approaches are integral to modern drug discovery, enabling the rational design and optimization of lead compounds by leveraging computational power. mdpi.com These methods combine insights from various theoretical studies, including molecular docking, QSAR, and DFT, to create a comprehensive understanding of a molecule's structure-activity relationships. This knowledge is then used to propose structural modifications aimed at improving properties such as binding affinity, selectivity, and pharmacokinetic profiles.
The process of in silico optimization is iterative:
Identify a Hit/Lead : An initial compound with some desired activity, like this compound, is identified.
Elucidate Binding Mode : Molecular docking is used to predict how the lead compound binds to its biological target. This reveals key interactions that are essential for activity. nih.govmdpi.com
Develop a SAR Model : Using a series of analogs, a QSAR model is developed to correlate structural features with activity. mdpi.com This helps to identify which parts of the molecule can be modified and what properties (e.g., electronic, steric) are important.
Rational Design of New Analogs : Guided by the docking and QSAR results, new analogs are designed. For example, if docking shows an unoccupied hydrophobic pocket near the 4-fluorophenyl ring, analogs with additional hydrophobic groups might be proposed. DFT calculations can be used to assess the electronic effects of these modifications before synthesis. mdpi.com
Virtual Screening : The designed analogs can be virtually screened using the established docking and QSAR models to prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org
For example, a study on IDO1 inhibitors used structural and computational data to explain why extending a molecule into a specific pocket led to a drop in activity, providing crucial insights for future inhibitor design. nih.gov Similarly, the design of novel anticonvulsants involved using docking studies to predict binding to epilepsy-related molecular targets, which guided the synthesis of new thiosemicarbazide (B42300) derivatives. researchgate.net These examples highlight how computational tools form a feedback loop with experimental work, accelerating the discovery of optimized compounds.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for elucidating the molecular structure of compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of 4-(4-Fluorophenyl)-butyramide. While specific experimental spectra for this exact compound are not widely published, the expected signals can be predicted based on its structure and data from closely related analogs. For instance, the spectral data for N-(4-fluorophenyl)-3-hydroxybutanamide provides a strong basis for these predictions, which would be adjusted for the absence of the hydroxyl group and the presence of a methylene (B1212753) group in its place. rsc.org
¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic protons on the fluorophenyl ring are expected to appear as two multiplets in the downfield region (typically δ 7.0-7.6 ppm) due to coupling with each other and with the fluorine atom. The amide proton (N-H) would likely present as a broad singlet. The aliphatic protons of the butyryl chain would appear more upfield as three distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on each unique carbon atom. For this compound, several distinct signals are expected. The carbonyl carbon of the amide group would be the most downfield signal. The aromatic carbons would appear in the δ 115-160 ppm range, with their chemical shifts influenced by the fluorine substituent, which also causes carbon-fluorine coupling (¹JCF, ²JCF, etc.). The three aliphatic carbons of the butyryl chain would be observed in the upfield region of the spectrum (typically δ 10-40 ppm).
Predicted ¹H and ¹³C NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amide N-H | ~7.5 - 8.5 | Broad Singlet | 1H |
| Aromatic C-H (ortho to -NH) | ~7.45 - 7.55 | Multiplet (dd or t) | 2H |
| Aromatic C-H (ortho to -F) | ~7.00 - 7.10 | Triplet | 2H |
| -CH₂- (alpha to C=O) | ~2.30 | Triplet | 2H |
| -CH₂- (beta to C=O) | ~1.70 | Sextet | 2H |
| -CH₃ (gamma to C=O) | ~0.95 | Triplet | 3H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~172 |
| Aromatic C-F | ~159 (d, ¹JCF ≈ 243 Hz) |
| Aromatic C-N | ~134 |
| Aromatic C-H (ortho to -NH) | ~122 (d, ³JCF ≈ 8 Hz) |
| Aromatic C-H (ortho to -F) | ~115 (d, ²JCF ≈ 22 Hz) |
| -CH₂- (alpha to C=O) | ~38 |
| -CH₂- (beta to C=O) | ~19 |
| -CH₃ (gamma to C=O) | ~14 |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The NIST Chemistry WebBook provides mass spectral data for N-(4-fluorophenyl)-butanamide. nist.govnist.gov In electron ionization (EI) mass spectrometry, the compound is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (181.21 g/mol ).
Key fragmentation patterns typically involve the cleavage of the amide bond and the alkyl chain. A prominent fragment would be the McLafferty rearrangement product, common for carbonyl compounds with a γ-hydrogen, resulting in a characteristic neutral loss. Another significant fragmentation would be the cleavage of the bond between the carbonyl group and the alpha-carbon, leading to the formation of the butanoyl cation or the N-(4-fluorophenyl)aminyl radical cation.
Electron Ionization Mass Spectrum Data
| m/z | Proposed Fragment Identity |
|---|---|
| 181 | [M]⁺ (Molecular Ion) |
| 123 | [M - C₄H₈O]⁺ (Result of McLafferty Rearrangement) |
| 111 | [H₂NC₆H₄F]⁺ (4-fluoroaniline cation) |
| 71 | [C₄H₇O]⁺ (Butanoyl cation) |
| 43 | [C₃H₇]⁺ (Propyl cation) |
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amide, aromatic ring, and alkyl functionalities.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2960-2850 | C-H Stretch | Alkyl Chain (-CH₃, -CH₂-) |
| ~1665 | C=O Stretch (Amide I band) | Secondary Amide |
| ~1540 | N-H Bend (Amide II band) | Secondary Amide |
| ~1510 | C=C Stretch | Aromatic Ring |
| ~1220 | C-F Stretch | Aryl Fluoride |
| ~830 | C-H Out-of-plane Bend | 1,4-Disubstituted Aromatic Ring |
Chromatographic Separation and Analysis
Chromatographic methods are essential for separating the components of a mixture, making them critical for monitoring reactions and determining the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. mercer.edu The synthesis of this compound, typically via the reaction of an activated butyric acid derivative with 4-fluoroaniline, can be conveniently tracked using TLC. ajchem-a.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. The plate is then placed in a developing chamber with an appropriate solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. As the eluent moves up the plate by capillary action, it separates the components based on their polarity. The less polar compounds travel further up the plate (higher Rf value), while more polar compounds remain closer to the baseline (lower Rf value). The reaction is considered complete when the spot corresponding to the starting material (e.g., 4-fluoroaniline) has disappeared and a new spot, corresponding to the more nonpolar amide product, has appeared and its intensity is no longer increasing. The spots can be visualized under UV light or by using a chemical stain like iodine or potassium permanganate. ajchem-a.comreddit.com
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of individual components in a mixture. It is the gold standard for determining the purity of a final compound in research and pharmaceutical settings. For anilides like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. discoveryjournals.orgacs.org
In a typical RP-HPLC setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). discoveryjournals.org A polar mobile phase, often a mixture of acetonitrile (B52724) and water with a modifier like formic acid or a buffer, is pumped through the column. researchgate.netsielc.com The components of the sample separate based on their relative affinities for the stationary and mobile phases. The detector, commonly a UV-Vis detector set to an appropriate wavelength, records the signal as each component elutes from the column, generating a chromatogram. The area of the peak corresponding to this compound is proportional to its concentration, allowing for a precise purity assessment (e.g., >98%). This method can effectively separate the final product from any unreacted starting materials or side products. acs.org
Applications As a Research Scaffold and Probe in Academic Disciplines
Role as a Privileged Structure in Drug Discovery Research
The concept of a "privileged structure" is a cornerstone in modern medicinal chemistry and drug discovery. It refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity when appropriately modified. nih.govnih.gov These scaffolds provide a strategic starting point for creating libraries of compounds, which can expedite the discovery of new therapeutic agents. nih.govmdpi.com
The arylbutyramide core, of which 4-(4-Fluorophenyl)-butyramide is an example, can be considered a component of larger privileged structures. For instance, quinolinones and quinolines are well-established privileged scaffolds known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govmdpi.com Derivatives of 4-hydroxy-2-quinolinone, which can be synthesized from precursors related to aryl amides, have been shown to act as multi-target agents, exhibiting both antioxidant and enzyme inhibitory activities. mdpi.com
The versatility of the N-phenylamide and related substructures allows for systematic modifications. By altering substituents on the phenyl ring (such as the fluorine atom in this compound) or modifying the butyramide (B146194) side chain, researchers can generate a diverse set of molecules. This library can then be screened against various biological targets like G-protein coupled receptors (GPCRs), enzymes, and ion channels to identify lead compounds for drug development. nih.gov The phenylamide motif itself is a common feature in many biologically active compounds, further underscoring its importance as a foundational element in designing novel agents.
Utility as a Synthetic Intermediate for Complex Molecules
In organic synthesis, the value of a compound is often measured by its ability to serve as a "building block" for the construction of more elaborate molecular architectures. sigmaaldrich.comthieme.decymitquimica.com this compound and its close chemical relatives are frequently employed as synthetic intermediates for creating complex, often heterocyclic, molecules with significant biological interest.
For example, N-(4-fluoro-phenyl)-3-oxo-butyramide, a related β-ketoamide, serves as a key starting material in the Biginelli reaction. This one-pot cyclocondensation reaction is used to synthesize a variety of dihydropyrimidinones. In one study, this intermediate was reacted with various substituted aryl aldehydes and urea (B33335) to produce a library of N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides. scholarsresearchlibrary.com These complex heterocyclic products were then evaluated for their potential as HIV-1 integrase inhibitors. scholarsresearchlibrary.com
Similarly, the synthesis of novel pyrimidine (B1678525) derivatives as potential bone anabolic agents has utilized (E)-1-(4-fluorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, a chalcone, which is then reacted with guanidinium (B1211019) hydrochloride to form the core pyrimidine ring structure, 4-(4-Fluorophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine. nih.gov The general process of using simpler amides or ketones containing the 4-fluorophenyl group highlights their role as foundational pieces for assembling more intricate drug candidates and research compounds. nih.govdissertationtopic.net
The table below illustrates the use of 4-fluorophenyl containing intermediates in the synthesis of more complex molecules.
| Starting Intermediate | Reaction Type | Resulting Complex Molecule Class | Research Goal | Reference |
|---|---|---|---|---|
| N-(4-fluoro-phenyl)-3-oxo-butyramide | Biginelli Reaction | Tetrahydropyrimidine-5-carboxamides | HIV-1 Integrase Inhibition | scholarsresearchlibrary.com |
| (E)-1-(4-fluorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Cyclocondensation with Guanidinium | Pyrimidin-2-amines | Bone Anabolic Agents | nih.gov |
| 4-chloro-(N-phenyl)-butyramide | Intramolecular Cyclization | 1-phenyl-2-pyrrolidone | Synthesis of Pyrrolidones | dissertationtopic.net |
Research Probes for Biological Pathway Investigations (e.g., Quorum Sensing, Enzyme Assays)
Beyond their role in synthesis, molecules like this compound are valuable as research probes to explore and modulate biological pathways. Their specific chemical features allow for interaction with biological macromolecules, providing insights into complex processes like bacterial communication and enzyme function.
Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation. nih.gov Inhibiting this system is a promising strategy to combat bacterial infections without inducing traditional antibiotic resistance. nih.gov Research into N-acyl homoserine lactone (AHL) mimics has shown that aryl amides can act as potent quorum sensing inhibitors (QSIs). nih.gov Studies on a series of N-phenethylamide analogs revealed that modifications, such as the introduction of electron-withdrawing groups like fluorine onto an aryl ring, can significantly enhance QSI activity. nih.gov For instance, while not this compound itself, the related compound N-(4-fluorophenyl)-3-phenylpropanamide was identified as a potent inhibitor of QS-regulated phenotypes in the marine pathogen Vibrio harveyi. nih.govresearchgate.net This highlights the utility of the fluorophenylamide scaffold in designing probes to investigate and disrupt bacterial communication pathways.
Enzyme Assays: Enzyme assays are fundamental tools for discovering new drugs and understanding biological processes. sigmaaldrich.comnih.gov Derivatives of this compound are frequently used in such assays to screen for inhibitory activity against specific enzyme targets. In a notable study, a series of N-(4-fluorophenyl)-tetrahydropyrimidine-5-carboxamides, synthesized from an N-(4-fluorophenyl)-3-oxo-butyramide precursor, were evaluated in an in vitro enzyme assay for their ability to inhibit HIV-1 integrase, a crucial enzyme for viral replication. The most active compound from this series demonstrated significant inhibitory potential with an IC50 value of 0.65 µM. scholarsresearchlibrary.com
Another example is the investigation of 4-hydroxy-2-quinolinone derivatives as inhibitors of the soybean lipoxygenase (LOX) enzyme, which serves as a model for the human equivalent involved in inflammation. mdpi.com Carboxamide derivatives, including N-(4-fluorophenyl) analogs, were synthesized and tested, with some compounds showing potent LOX inhibition. mdpi.com These studies demonstrate how the this compound scaffold can be elaborated to create specific probes for high-throughput screening and detailed kinetic analysis of enzyme function.
The table below summarizes the findings of derivatives used as research probes.
| Derivative Class | Biological Target/Pathway | Key Finding | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)-3-phenylpropanamide | Quorum Sensing (Vibrio harveyi) | Potent inhibition with an IC50 of 1.1 µM. | nih.gov |
| N-(4-fluorophenyl)-tetrahydropyrimidine-5-carboxamides | HIV-1 Integrase (Enzyme Assay) | Most active compound showed an IC50 of 0.65 µM. | scholarsresearchlibrary.com |
| 4-hydroxy-2-quinolinone-3-carboxamides | Soybean Lipoxygenase (LOX) (Enzyme Assay) | Compounds 3h and 3s showed the best activity with IC50 = 10 µM. | mdpi.com |
Development of Novel Agents (e.g., Insecticides) for Research Purposes
The search for novel insecticides with improved safety profiles and effectiveness against resistant pests is a continuous effort in agrochemical research. nih.govsumitomo-chem.co.jp Chemical scaffolds related to this compound have been explored for this purpose. The general strategy involves synthesizing derivatives of a core structure and evaluating their biological activity against various insect pests. researchgate.netnih.gov
While many modern insecticides are neonicotinoids or pyrethroids, umn.edunih.govsumitomo-chem.co.jp research has also focused on other chemical classes. For instance, a study on the derivatives of S-(+)-3-methyl-2-(4-chlorophenyl)butyramide, a close structural analog to a fluorinated version, investigated their insecticidal activities against the larvae of Pieris rapae and Culex pipiens pallens. researchgate.net This research demonstrates that the arylbutyramide scaffold is a viable starting point for developing new insecticidal agents.
The development process often involves:
Lead Identification: A compound showing initial insecticidal or antifeedant activity is identified. sumitomo-chem.co.jp
Structural Modification: A series of analogs is synthesized by modifying the lead structure. In the context of arylbutyramides, this could involve changing the halogen on the phenyl ring, altering the length of the butyramide chain, or introducing other functional groups. researchgate.net
Bioassays: The synthesized compounds are tested against target insect species to determine their potency (e.g., LC50 values) and spectrum of activity. nih.gov
Investigation of Fluorine Substitution Effects in Biodynamic Agents
The strategic incorporation of fluorine into biologically active molecules is a powerful and widely used tactic in medicinal and agricultural chemistry. researchgate.netmdpi.com The fluorine atom possesses unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—that can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. nih.gov The 4-fluorophenyl group in this compound is a classic example of this strategy, and its effects are a subject of intense investigation.
The impact of fluorine substitution can be multifaceted:
Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a drug. researchgate.net
Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups through strong inductive effects, which can change how a molecule binds to its target receptor or enzyme. It can also participate in hydrogen bonding as an acceptor. nih.gov
Membrane Permeability: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes like the blood-brain barrier. ontosight.aiontosight.ai
The effects of fluorine substitution are highly context-dependent, as shown by conflicting results across different compound classes. In a study of anticonvulsant p-fluoro-phenyl alcohol amides, the incorporation of a fluorine atom at the para-position of the phenyl ring (analogous to this compound) was found to significantly increase both the potency and the duration of action compared to the non-fluorinated analogs. nih.gov Conversely, a study on fluorinated tetrahydrocannabinol (THC) analogs found that adding a fluorine atom had a significant detrimental effect on binding affinity at the CB1 receptor. nih.gov
The table below presents data on the varied effects of fluorine substitution in different classes of bioactive compounds.
| Compound Class | Effect of Fluorine Substitution | Observed Outcome | Reference |
|---|---|---|---|
| Phenyl Alcohol Amide Anticonvulsants | Positive | Increased potency and duration of anticonvulsant activity. | nih.gov |
| Tetrahydrocannabinol (THC) Analogs | Negative | Detrimental effect on CB1 receptor binding affinity. | nih.gov |
| Fentanyl Analogs | Variable | Altered potencies for antinociception and respiratory depression, depending on fluorine position. | nih.gov |
| Histone Deacetylase (HDAC) Inhibitors | Positive | Fluorinated derivatives were two to nine times more active than unfluorinated analogues. | mdpi.com |
Q & A
Basic Research Question
- In vitro assays :
- Receptor binding assays using μ-opioid receptor (MOR)-transfected cells.
- Functional assays (e.g., cAMP inhibition in Neuro2A cells) to measure G-protein coupling efficiency.
- In vivo models :
How can discrepancies in reported EC50 values for this compound across studies be resolved?
Advanced Research Question
Discrepancies often arise from differences in cell lines (e.g., CHO vs. HEK293), assay conditions (e.g., buffer pH, temperature), or receptor expression levels . To standardize results:
- Use reference compounds (e.g., fentanyl) as internal controls.
- Adopt harmonized protocols from organizations like the FDA’s Guidance on Opioid Bioassays.
- Perform meta-analyses to identify outliers and confounding variables .
What legal and regulatory considerations apply to handling this compound in research?
Basic Research Question
The compound is classified as a Schedule I controlled substance in the U.S. under the Controlled Substances Act. Researchers must:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
